molecular formula C26H42O5 B13400452 2-[13-(3-Butyl-oxiranyl)-tridecyl]-3,6-dihydroxy-5-methyl[1,4]benzoquinone CAS No. 887594-47-0

2-[13-(3-Butyl-oxiranyl)-tridecyl]-3,6-dihydroxy-5-methyl[1,4]benzoquinone

Cat. No.: B13400452
CAS No.: 887594-47-0
M. Wt: 434.6 g/mol
InChI Key: CQYLCXGDVUAPIN-UHFFFAOYSA-N
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Description

2-[13-(3-Butyl-oxiranyl)-tridecyl]-3,6-dihydroxy-5-methyl[1,4]benzoquinone is a complex organic compound with a unique structure that includes a benzoquinone core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[13-(3-Butyl-oxiranyl)-tridecyl]-3,6-dihydroxy-5-methyl[1,4]benzoquinone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoquinone core, followed by the introduction of the butyl-oxiranyl and tridecyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce production costs, while adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-[13-(3-Butyl-oxiranyl)-tridecyl]-3,6-dihydroxy-5-methyl[1,4]benzoquinone undergoes various chemical reactions, including:

    Oxidation: The benzoquinone core can be further oxidized to form more complex quinones.

    Reduction: Reduction reactions can convert the benzoquinone to hydroquinone derivatives.

    Substitution: The functional groups on the benzoquinone core can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different properties and applications depending on the specific functional groups introduced.

Scientific Research Applications

2-[13-(3-Butyl-oxiranyl)-tridecyl]-3,6-dihydroxy-5-methyl[1,4]benzoquinone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[13-(3-Butyl-oxiranyl)-tridecyl]-3,6-dihydroxy-5-methyl[1,4]benzoquinone involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and DNA, leading to various biological effects. The compound’s ability to modulate oxidative stress pathways makes it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A widely used quinone with high reduction potential.

    2-Tert-butyl-1,4-benzoquinone: Another benzoquinone derivative with similar redox properties.

Uniqueness

2-[13-(3-Butyl-oxiranyl)-tridecyl]-3,6-dihydroxy-5-methyl[1,4]benzoquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of butyl-oxiranyl and tridecyl groups makes it particularly interesting for applications requiring specific hydrophobic and hydrophilic interactions.

Biological Activity

2-[13-(3-Butyl-oxiranyl)-tridecyl]-3,6-dihydroxy-5-methyl[1,4]benzoquinone is a complex organic compound classified as a benzoquinone. Its unique structure features a long aliphatic chain, hydroxyl groups, and an epoxide moiety, which contribute to its chemical reactivity and biological activity. The molecular formula of the compound is C26H42O5, with a molecular weight of approximately 434.61 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound typically appears as a light yellow to orange solid with a melting point range of 142-145°C. Its electrophilic nature due to the quinone structure allows it to participate in various chemical reactions, enhancing its versatility for synthetic applications.

Biological Activities

The biological activities of this compound include:

  • Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Similar compounds have shown significant anti-inflammatory properties, suggesting potential therapeutic applications in conditions characterized by inflammation.
  • Antimicrobial Properties : The compound may exhibit antimicrobial activity against various pathogens due to its structural similarities with known antimicrobial agents.

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with cellular components. Key interactions include:

  • Reactive Oxygen Species (ROS) Scavenging : The compound can neutralize ROS, reducing cellular damage.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.
  • Cell Membrane Interaction : The long hydrophobic tail may facilitate interaction with cell membranes, influencing membrane fluidity and permeability.

Case Studies

Several studies have investigated the biological activities of compounds structurally related to this compound:

  • Study on Antioxidant Activity : A study demonstrated that similar benzoquinones exhibited significant antioxidant activity in vitro, suggesting that our compound may share these properties.
  • Anti-inflammatory Research : Research has indicated that derivatives of benzoquinones can effectively reduce inflammation in animal models of arthritis.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
RapanoneSimilar benzoquinone structureKnown for strong anti-inflammatory activity
MaesaquinoneContains methoxy groupExhibits antioxidant properties
2-Hydroxy-5-Methoxy-6-Methyl-[1,4]benzoquinoneContains methyl and methoxy groupsNotable for broad-spectrum antimicrobial activity

Properties

CAS No.

887594-47-0

Molecular Formula

C26H42O5

Molecular Weight

434.6 g/mol

IUPAC Name

2-[13-(3-butyloxiran-2-yl)tridecyl]-3,6-dihydroxy-5-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C26H42O5/c1-3-4-17-21-22(31-21)18-15-13-11-9-7-5-6-8-10-12-14-16-20-25(29)23(27)19(2)24(28)26(20)30/h21-22,27,30H,3-18H2,1-2H3

InChI Key

CQYLCXGDVUAPIN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(O1)CCCCCCCCCCCCCC2=C(C(=O)C(=C(C2=O)O)C)O

Origin of Product

United States

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